A Comprehensive Technical Guide to the Synthesis of Methyl 4-amino-2-methoxybenzoate from p-Aminosalicylic Acid
A Comprehensive Technical Guide to the Synthesis of Methyl 4-amino-2-methoxybenzoate from p-Aminosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the synthesis of Methyl 4-amino-2-methoxybenzoate, a key intermediate in the pharmaceutical industry, notably in the production of Metoclopramide.[1][2] The document outlines a highly efficient, one-pot synthetic route starting from the readily available p-aminosalicylic acid (4-aminosalicylic acid). Detailed experimental protocols, quantitative data from cited literature, and process visualizations are presented to offer a comprehensive resource for laboratory and industrial applications. The synthesis leverages a simultaneous O-methylation and esterification reaction, providing a high-yield pathway to the target compound.
Synthetic Strategy and Pathway
The synthesis of Methyl 4-amino-2-methoxybenzoate from p-aminosalicylic acid presents a unique chemical challenge due to the presence of three reactive functional groups: an amino (-NH₂), a hydroxyl (-OH), and a carboxylic acid (-COOH). The objective is to selectively methylate the hydroxyl group and esterify the carboxylic acid group while leaving the amino group intact.
The most direct and high-yielding approach is a one-pot reaction using a powerful methylating agent, such as dimethyl sulfate (B86663), in the presence of a strong base under anhydrous conditions.[3][4] This method facilitates the simultaneous O-methylation of the phenolic hydroxyl group and methyl esterification of the carboxylic acid. The use of an anhydrous aprotic solvent like acetone (B3395972) is crucial to prevent undesirable side reactions, such as the N-methylation of the amino group.[4]
Caption: Overall synthetic pathway from p-aminosalicylic acid.
Experimental Protocols
The following protocols are derived from established patent literature, providing a detailed methodology for the synthesis.
This protocol is adapted from patent CN105237422A and is suitable for larger-scale production.[3]
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Reaction Setup: In a four-neck flask equipped with a mechanical stirrer, add 1.5 kg (9.79 mol) of p-aminosalicylic acid, 1.25 kg (31.25 mol) of crushed sodium hydroxide, and 4.5 L of acetone.
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Initiation: Stir the mixture vigorously and cool the flask to 25°C.
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Reagent Addition: Gradually add 2.3 L (24.29 mol) of dimethyl sulfate dropwise to the suspension while maintaining the temperature at 25°C.
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Reaction: After the addition is complete, continue to stir the reaction mixture for 5.5 hours at the same temperature.
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Work-up and Isolation:
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Remove the acetone solvent by rotary evaporation.
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Dissolve the resulting residue in 6 L of water.
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Perform liquid-liquid extraction three times using a total of 20 L of ethyl acetate.
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Combine the organic layers (ethyl acetate).
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Dry the combined organic phase and remove the solvent by rotary evaporation to yield the final product.
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This protocol is adapted from US Patent 3,700,719 for a smaller, laboratory-scale reaction.[4]
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Reaction Setup: Into a flask containing a solution of 410 mg of p-aminosalicylic acid in 25 mL of anhydrous acetone, add 360 mg of granulated potassium hydroxide.
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Reagent Addition: Add 0.7 mL of dimethyl sulfate to the mixture with stirring at room temperature over 20 minutes.
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Reaction: Continue stirring the mixture for an additional 3 hours.
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Quenching: Add 0.2 mL of acetic acid to neutralize any remaining base.
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Isolation: The product can be isolated using standard procedures such as filtration and recrystallization or extraction as described in the large-scale protocol.
Caption: Experimental workflow for the synthesis process.
Quantitative Data Summary
The quantitative data from the cited experimental protocols are summarized below for easy comparison.
Table 1: Comparison of Reaction Conditions
| Parameter | Protocol 1 (Large-Scale)[3] | Protocol 2 (Lab-Scale)[4] |
| Starting Material | p-Aminosalicylic Acid (1.5 kg, 9.79 mol) | p-Aminosalicylic Acid (410 mg) |
| Base | Sodium Hydroxide (1.25 kg, 31.25 mol) | Potassium Hydroxide (360 mg) |
| Methylating Agent | Dimethyl Sulfate (2.3 L, 24.29 mol) | Dimethyl Sulfate (0.7 mL) |
| Solvent | Acetone (4.5 L) | Anhydrous Acetone (25 mL) |
| Temperature | 25°C | Room Temperature |
| Reaction Time | 5.5 hours | ~3.3 hours |
| Reported Yield | 90.8% (1.61 kg) | Not specified |
Table 2: Physicochemical Properties of Methyl 4-amino-2-methoxybenzoate
| Property | Value | Source |
| CAS Number | 27492-84-8 | [5] |
| Molecular Formula | C₉H₁₁NO₃ | [5] |
| Molecular Weight | 181.19 g/mol | [1][5] |
| Appearance | Grey Solid / White Solid | [2] |
| Melting Point | 157 °C | [5] |
Conclusion
The synthesis of Methyl 4-amino-2-methoxybenzoate from p-aminosalicylic acid is most effectively achieved through a one-pot reaction involving simultaneous O-methylation and esterification with dimethyl sulfate under basic, anhydrous conditions. This method is robust, scalable, and provides high yields, making it suitable for both academic research and industrial production. Careful control of reaction conditions, particularly temperature and the exclusion of water, is critical to ensure high selectivity and prevent the formation of impurities. The provided protocols and data serve as a valuable technical resource for professionals in the field of chemical synthesis and drug development.
References
- 1. Methyl 4-amino-2-methoxybenzoate | 27492-84-8 | Benchchem [benchchem.com]
- 2. Methyl 4-amino-2-methoxybenzoate | 27492-84-8 [chemicalbook.com]
- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Methyl 4-amino-2-methoxybenzoate | 27492-84-8 | FM40418 [biosynth.com]





